

X-ray crystallography of 5-Bromo-triazolo[4,3-a]pyridine derivatives

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Compound of Interest

Compound Name: 5-Bromo-[1,2,4]triazolo[4,3-a]pyridine

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A Comparative Guide to the X-ray Crystallography of 5-Substituted Triazolopyridine Derivatives

This guide provides a comparative analysis of the X-ray crystallographic data of derivatives of the triazolopyridine scaffold. Due to the limited availability of public crystallographic data for 5-Bromo-triazolo[4,3-a]pyridine, this document compares the crystal structure of a closely related derivative, 1,2,4-triazolo[4,3-a]pyridin-3-amine, with an isomeric bromo-substituted compound, 5-Bromo-1,2,4-triazolo[1,5-a]pyrimidine. This comparison offers insights into the structural effects of substituent changes and scaffold isomerism.

The information is intended for researchers, scientists, and professionals in drug development who are interested in the structural chemistry of this class of compounds, which are known for their versatile biological activities. Derivatives of the [1]triazolo[4,3-a]pyridine scaffold are recognized as valuable intermediates in medicinal chemistry.[2] The bromine atom at the 5-position, in particular, serves as a crucial handle for further chemical modifications through cross-coupling reactions, facilitating the exploration of structure-activity relationships.[2] These derivatives have been investigated for their potential as anti-inflammatory agents by suppressing NF-κB p65 translocation and as inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1), a target in cancer immunotherapy.[2]

Data Presentation: Crystallographic Parameters

The following table summarizes the key crystallographic data for the two compared triazolopyridine derivatives, providing a basis for understanding their solid-state structures.

Parameter	1,2,4-triazolo[4,3-a]pyridin-3-amine[3]	5-Bromo-1,2,4-triazolo[1,5-a]pyrimidine[1]
Chemical Formula	C6H6N4	C5H3BrN4
Molecular Weight	134.14	199.02
Crystal System	Monoclinic	Monoclinic
Space Group	P21/n	P21/n
Unit Cell Dimensions	a = 5.5666(3) Å b = 12.6649(7) Å c = 16.8190(9) Å β = 99.434(3)°	a = 3.9511(4) Å b = 14.3306(11) Å c = 11.367(1) Å β = 94.574(8)°
Volume (Å³)	1169.5(1)	641.57(9)
Z (Molecules/unit cell)	8	4
Density (calculated, g/cm³)	1.522	2.060
Radiation	MoKα (λ = 0.71073 Å)	MoKα (λ = 0.71073 Å)
Temperature (K)	100	293
Reflections Collected	9481	Not Reported
Independent Reflections	2050	1129
R-int	0.024	0.036
Final R indices [I>2σ(I)]	R1 = 0.0398, wR2 = 0.0986	R1 = 0.041, wR2 = 0.111
CCDC Number	2115902	1520692

Experimental Protocols

The methodologies for obtaining the crystallographic data are crucial for reproducibility and for understanding the context of the results.

Synthesis and Crystallization

1,2,4-triazolo[4,3-a]pyridin-3-amine: The synthesis of this compound was not detailed in the provided crystallographic study. Single crystals suitable for X-ray diffraction were grown, and

the resulting crystals were noted to be orange.[3]

5-Bromo-1,2,4-triazolo[1,5-a]pyrimidine: This compound was synthesized by reacting 5-Bromo-2-hydrazinopyrimidine with formaldehyde in ethanol. The resulting intermediate, 5-bromo-2-(2-methylenehydrazinyl) pyrimidine, was then treated with iodobenzene diacetate in dichloromethane. The final product was purified by column chromatography. Single crystals suitable for X-ray diffraction were obtained by slow evaporation from an ethanol solution.[1]

X-ray Diffraction Data Collection and Structure Solution

General Workflow: A suitable single crystal is selected and mounted on a goniometer head. The crystal is then placed in a diffractometer and exposed to a monochromatic X-ray beam. Diffraction data are collected as a series of images at various crystal orientations. Data collection is often performed at low temperatures (e.g., 100 K) to minimize thermal vibrations and improve data quality.

For 1,2,4-triazolo[4,3-a]pyridin-3-amine:[3]

- Diffractometer: Xcalibur, Ruby, Gemini ultra diffractometer
- Radiation: Graphite-monochromated MoK α radiation ($\lambda = 0.71073 \text{ \AA}$)
- Temperature: 100(2) K
- Data Collection Software: CrysAlis PRO
- Structure Solution: The structure was solved by direct methods using SHELXS-97.
- Structure Refinement: The structure was refined by full-matrix least-squares on F^2 using SHELXL-97.

For 5-Bromo-1,2,4-triazolo[1,5-a]pyrimidine:[1]

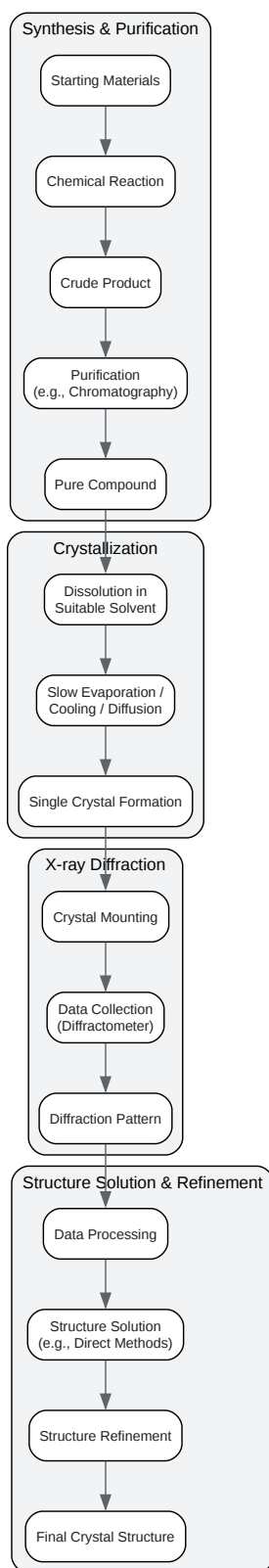
- Diffractometer: Not specified
- Radiation: MoK α radiation ($\lambda = 0.71073 \text{ \AA}$)
- Temperature: 293 K

- Structure Solution: The structure was solved using SHELXS97.
- Structure Refinement: The structure was refined using SHELXL2014.

Visualizations

Experimental Workflow for X-ray Crystallography

The following diagram illustrates the general workflow from compound synthesis to crystal structure determination.

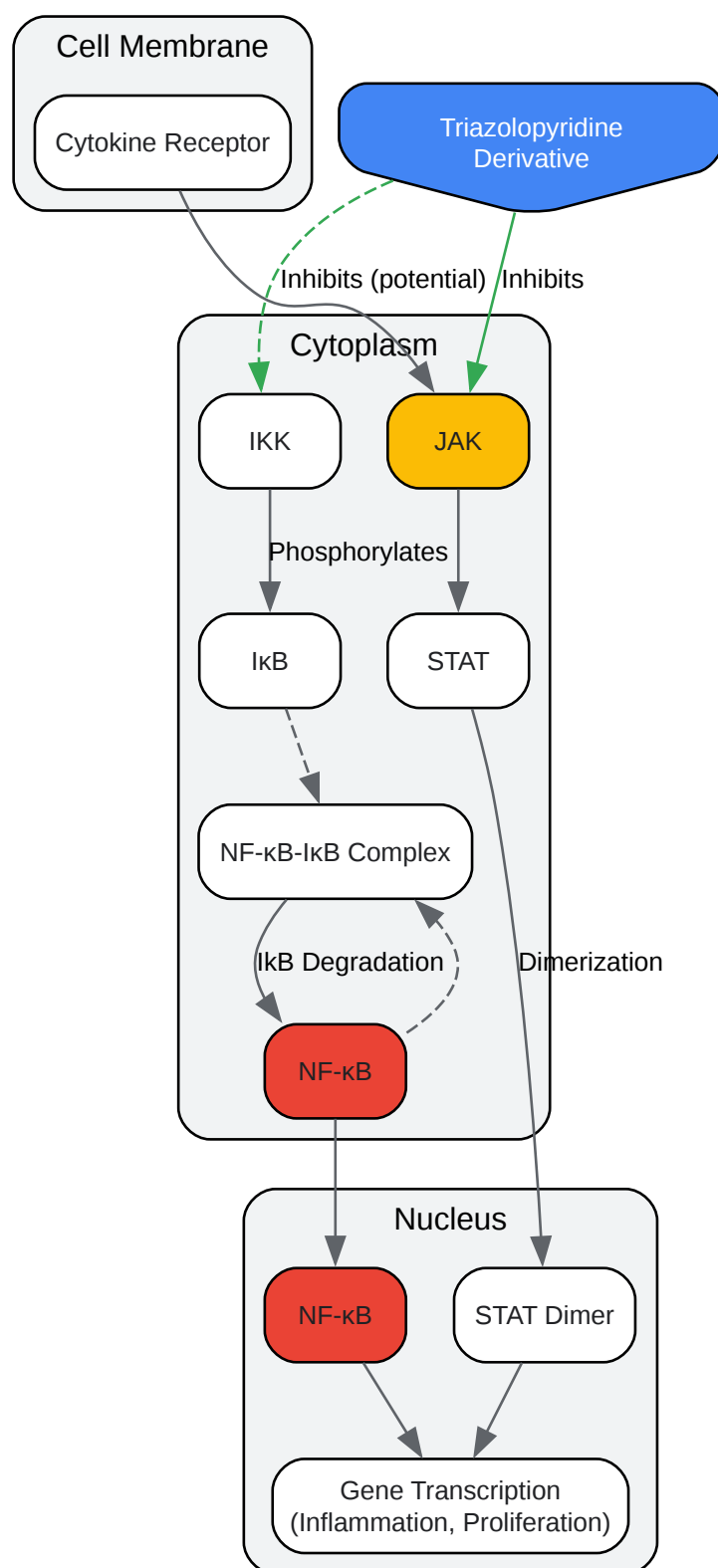


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Caption: General workflow for synthesis, crystallization, and X-ray structure determination.

Potential Signaling Pathway Inhibition

Triazolopyridine derivatives have been investigated as inhibitors of various signaling pathways. The diagram below illustrates a simplified representation of the JAK/STAT and NF- κ B signaling pathways, which are potential targets for this class of compounds.



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Caption: Simplified JAK/STAT and NF-κB signaling pathways targeted by triazolopyridines.

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